molecular formula C9H8IN3OS B15337227 2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole

2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole

Cat. No.: B15337227
M. Wt: 333.15 g/mol
InChI Key: CQGUWHIYRCCFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, an amino group, and an iodophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole typically involves the reaction of 4-iodophenol with a suitable thiadiazole precursor. One common method is the nucleophilic substitution reaction where 4-iodophenol reacts with 2-chloromethyl-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the iodine atom can produce various substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The iodophenoxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming stable complexes with metals, making it valuable in both medicinal and materials science applications.

Properties

Molecular Formula

C9H8IN3OS

Molecular Weight

333.15 g/mol

IUPAC Name

5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8IN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)

InChI Key

CQGUWHIYRCCFKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)I

Origin of Product

United States

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